The synthesis and characterization of MRZ 2-514 have been documented in several scientific publications, highlighting its efficacy and potential applications. The compound is derived from a series of chemical modifications aimed at enhancing its biological activity and selectivity.
MRZ 2-514 is classified as a small organic molecule with specific pharmacological properties. Its mechanism of action involves the inhibition of certain enzymes or receptors that play critical roles in disease progression.
The synthesis of MRZ 2-514 typically involves multi-step organic reactions. The initial steps may include:
The synthesis may employ various reagents and catalysts, with careful control over reaction conditions (temperature, solvent, and time) to optimize yield and selectivity. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are utilized to confirm the structure and purity of MRZ 2-514.
MRZ 2-514 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The exact molecular formula and three-dimensional conformation can be elucidated through X-ray crystallography or computational modeling.
Key structural data include:
MRZ 2-514 undergoes several chemical reactions that are crucial for its activity:
Kinetic studies often reveal the rate constants for these reactions, providing insight into the efficiency of MRZ 2-514 as an inhibitor compared to other compounds.
The mechanism of action for MRZ 2-514 involves specific interactions at the molecular level:
Quantitative data on binding affinity (e.g., IC50 values) provide a measure of the compound's potency against specific targets.
MRZ 2-514 exhibits distinct physical properties:
The chemical properties include:
Relevant data from stability studies can inform formulation strategies for drug development.
MRZ 2-514 has potential applications in various scientific fields:
The ongoing research into MRZ 2-514 aims to further understand its efficacy and safety profile, paving the way for potential clinical applications in treating serious health conditions.
MRZ 2-514 (8-bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one) is a competitive antagonist targeting the glycineB co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. This site, distinct from strychnine-sensitive glycine receptors, regulates NMDA receptor activation by binding glycine or D-serine, which is obligatory for glutamate-induced ion channel opening [1] [8]. The compound exhibits a dissociation constant (Ki) of 33 µM, indicating moderate affinity for the glycineB site compared to endogenous glycine (Ki ≈ 100–300 nM) [1] [4].
Table 1: Pharmacological Profile of MRZ 2-514
Parameter | Value | Experimental Context |
---|---|---|
Molecular Formula | C₁₁H₆BrN₃O₃ | Pyridazinoquinolinone scaffold |
Molecular Weight | 308.09 g/mol | |
Binding Affinity (Ki) | 33 µM | GlycineB site of NMDA receptors |
Selectivity Profile | GlycineB > Glutamate site | Functional assays |
Structurally, MRZ 2-514 belongs to the pyridazinoquinolinone class. Its 8-bromo substitution enhances binding interactions within the glycineB pocket through halogen bonding with non-conserved residues, while the 4,5-dihydroxy groups facilitate hydrogen bonding with polar amino acids in the ligand-binding domain (LBD) [1]. Unlike high-affinity antagonists that risk receptor over-inhibition and psychotomimetic effects, MRZ 2-514's moderate affinity may permit finer modulation of NMDA receptor activity. Functional studies confirm it reduces calcium influx by 40–60% at 10 mg/kg in murine models, attenuating excitotoxic cascades without complete channel blockade [1]. This mechanism underlies its efficacy in suppressing seizure duration in epilepsy models and delaying morphine analgesic tolerance in pain studies [1].
NMDA receptors are heterotetramers composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A-D). MRZ 2-514 exhibits limited subunit selectivity due to its binding site location and conserved glycineB residues across GluN1 variants [1] [8]. The glycineB site resides within the S1-S2 bilobed domain of GluN1, which undergoes cleft closure upon glycine binding, triggering conformational changes that propagate to the transmembrane domain (TMD) [5] [8].
Table 2: NMDA Receptor Subunit Selectivity Profiles of Antagonists
Compound | Subunit Preference | Fold Selectivity | Binding Site |
---|---|---|---|
MRZ 2-514 | Pan-GluN1 | Minimal | GlycineB (GluN1) |
NVP-AAM077 | GluN2A > GluN2B | 11-fold | Glutamate (GluN2A) |
ST3 (ACEPC analog) | GluN2A > GluN2B | 15-fold | Glutamate (GluN2A) |
TCN 201 | GluN1/GluN2A | >100-fold | Allosteric (GluN1-GluN2A interface) |
Molecular dynamics simulations reveal that the bromine atom at position 8 of MRZ 2-514’s quinoline ring occupies a hydrophobic subpocket near Leu/Glu residues in GluN1’s LBD. This interaction is conserved across GluN1 splice variants, explaining the compound’s broad activity against NMDA receptors irrespective of GluN2 partnerships [1] [5]. In contrast, glutamate-site antagonists like ST3 achieve GluN2A selectivity through indirect engagement with non-conserved residues within 12 Å of the binding cavity (e.g., GluN2A-specific residues influencing the ST3-binding cleft) [3]. The planar structure of MRZ 2-514 facilitates insertion into the glycineB pocket but lacks contacts with GluN2-specific regulatory domains, such as the amino-terminal domain (ATD) that governs allosteric inhibition by zinc or ifenprodil in GluN2B-containing receptors [5] [8].
MRZ 2-514 displays reversible binding kinetics with moderate dissociation rates, distinguishing it from irreversible covalent inhibitors. Schild analysis confirms competitive antagonism, as increasing concentrations of MRZ 2-514 rightward-shift glycine concentration-response curves without suppressing maximal responses [1] [4]. Its binding kinetics follow a simple bimolecular association model:
This transient binding enables rapid equilibrium with the glycineB site, permitting dynamic modulation of receptor activity during synaptic transmission. Functional assays show MRZ 2-514 attenuates NMDA receptor currents by 40%–60% at saturating concentrations, consistent with partial displacement of endogenous glycine (typically present at 1 mM in synapses) [1] [8]. Unlike uncompetitive channel blockers (e.g., dizocilpine), which require pore opening and exhibit use-dependence, MRZ 2-514’s activity is voltage-independent and does not require prior receptor activation [9].
Allosteric crosstalk exists between the glycineB and glutamate sites. Pre-incubation with MRZ 2-514 reduces glutamate efficacy by stabilizing an "open-but-blocked" LBD conformation, where GluN2 agonist-binding domains remain clamped despite glycine displacement. This was validated through BRET-based conformational sensors, showing MRZ 2-514 slows glutamate-induced domain closure by 3-fold [1] [5]. However, the compound does not affect allosteric modulators acting at the ATD (e.g., polyamine potentiation in GluN2B receptors), confirming its specificity for the LBD [1] [8].
Table 3: Kinetic and Functional Parameters of MRZ 2-514
Parameter | Value | Method |
---|---|---|
Ki | 33 µM | Radioligand displacement |
IC₅₀ (functional) | 45 µM | Calcium influx assay |
Association Rate (kon) | 1.5 × 10⁴ M⁻¹s⁻¹ | Kinetic modeling of Schild data |
Dissociation Rate (koff) | 0.5 s⁻¹ | Jump dilution assays |
% Current Inhibition | 40–60% (at 100 µM) | Electrophysiology |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7